molecular formula C18H25N3O2 B13921438 Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate

Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate

Cat. No.: B13921438
M. Wt: 315.4 g/mol
InChI Key: KTVMEMDWFSFQIH-UHFFFAOYSA-N
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Description

Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate is a complex organic compound that features a piperidine ring, an indazole moiety, and an ethyl acetate group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the formation of the indazole ring, and finally, the esterification to introduce the ethyl acetate group. Key steps may include:

Industrial Production Methods

Industrial production of this compound may employ continuous flow reactions and microwave-assisted synthesis to enhance yield and reduce reaction times . These methods are advantageous for scaling up the production while maintaining high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, and organometallic reagents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

ethyl 2-[1-[(1-methylpiperidin-3-yl)methyl]indazol-3-yl]acetate

InChI

InChI=1S/C18H25N3O2/c1-3-23-18(22)11-16-15-8-4-5-9-17(15)21(19-16)13-14-7-6-10-20(2)12-14/h4-5,8-9,14H,3,6-7,10-13H2,1-2H3

InChI Key

KTVMEMDWFSFQIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN(C2=CC=CC=C21)CC3CCCN(C3)C

Origin of Product

United States

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